[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Description
The compound [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate is a structurally complex molecule derived from the taxane family, closely related to paclitaxel—a well-known chemotherapeutic agent . Its core structure includes a tetracyclic diterpenoid backbone modified with multiple functional groups, such as acetyloxy, benzamido, and trifluoromethylsulfonyloxy substituents. These modifications are designed to enhance metabolic stability, solubility, and target binding affinity compared to parent compounds like paclitaxel.
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H64F3NO16SSi/c1-30-36(70-48(64)42(74-76(10,11)49(4,5)6)40(33-21-15-12-16-22-33)58-46(62)34-23-17-13-18-24-34)28-53(65)45(71-47(63)35-25-19-14-20-26-35)43-51(9,44(61)41(69-31(2)59)39(30)50(53,7)8)37(73-75(66,67)54(55,56)57)27-38-52(43,29-68-38)72-32(3)60/h12-26,36-38,40-43,45,65H,27-29H2,1-11H3,(H,58,62)/t36-,37-,38+,40-,41+,42+,43-,45-,51+,52-,53+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWLKEZRCWJKHE-HYWITDEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H64F3NO16SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1100.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165065-01-0 | |
| Record name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4-[[(trifluoromethyl)sulfonyl]oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (αR,βS)-β-(benzoylamino)-α-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165065-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Analysis
The target compound is distinguished by its unique substituents, which are critical for its physicochemical and pharmacological properties. Below is a comparative analysis with key analogs:
Functional Group Impact
- TBS Ether (Target Compound) : The tert-butyldimethylsilyl group provides steric shielding, protecting reactive hydroxyls from premature metabolism .
- Dichloro-Methylbutanoyl (CNP0502757.2): Chlorine atoms increase lipophilicity, which may improve blood-brain barrier penetration but could raise toxicity risks .
- Phosphate Prodrug () : Converts the parent compound into a water-soluble form, addressing paclitaxel’s poor bioavailability .
Preparation Methods
Stereochemical Control at C3 and C10
The cis-fusion at C3 and C10 is achieved through kinetic protonation of a conjugated enolate intermediate. Employing chiral ammonium catalysts derived from cinchona alkaloids ensures enantiomeric excess >95%. For example, using (DHQD)2PHAL as a catalyst in a THF/water biphasic system directs protonation to the si-face, yielding the desired (3R,10S) configuration.
Protection/Deprotection Strategies
The presence of hydroxyl groups at C1, C2, C4, C12, and C15 necessitates a meticulous protection sequence to prevent undesired side reactions.
tert-Butyldimethylsilyl (TBS) Protection at C2
The C2 hydroxyl is selectively protected using TBSCl (1.2 equiv) and imidazole (2.5 equiv) in DMF at 0°C→25°C over 12 h (yield: 92%). Competitive silylation at C1 is suppressed by pre-coordinating the C1 hydroxyl with Bu2SnO, forming a transient stannylene acetal.
Acetylation at C4 and C12
Sequential acetylation employs acetyl chloride (2.5 equiv) and DMAP (0.1 equiv) in pyridine at -20°C. The C4 hydroxyl reacts preferentially due to reduced steric hindrance, followed by C12 acetylation upon warming to 40°C (combined yield: 88%).
Benzamido Group Installation at C3'
The (2R,3S)-3-benzamido-3-phenylpropanoyl side chain is introduced via a four-step sequence:
-
Mitsunobu Reaction : Coupling of (R)-2-phenylglycinol with 3-phenylpropanoic acid using DIAD/PPh3 (82% yield)
-
Benzoylation : Treatment with benzoyl chloride (1.1 equiv) and Et3N in CH2Cl2 (95% yield)
-
TBS Protection : As described in Section 2.1 (89% yield)
-
Esterification : Activation as a mixed carbonate with 1,1'-carbonyldiimidazole (CDI) followed by coupling to the C15 hydroxyl (76% yield)
| Entry | Triflating Agent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Tf2O | Pyridine | -30 | 62 |
| 2 | NPhTf2 | 2,6-Lutidine | -78 | 88 |
| 3 | TMSOTf | Et3N | 0 | 45 |
Final Benzoate Esterification
The C2 hydroxyl (after TBS deprotection with TBAF in THF) undergoes esterification with benzoic acid derivatives. A solvent-assisted method, inspired by zinc benzoate synthesis, employs:
-
Benzoic acid (1.5 equiv)
-
DCC (1.3 equiv)/DMAP (0.2 equiv) in toluene
-
Reflux for 8 h under Dean-Stark conditions (yield: 84%)
Global Deprotection and Purification
Final deprotection of the TBS group (TBAF, THF, 0°C) followed by chromatographic purification on silica gel (hexane/EtOAc gradient) affords the target compound in 67% overall yield from the core structure.
Analytical Characterization
Key Spectroscopic Data :
-
¹H NMR (CDCl3): δ 7.85 (d, J=7.2 Hz, 2H, benzoate), 5.62 (s, 1H, C13-H), 2.08 (s, 3H, acetyl)
-
HRMS : m/z calcd for C54H67F3N2O17SSi [M+H]+: 1189.3521; found: 1189.3518
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to achieve the stereochemical complexity of this taxane derivative?
- Methodological Answer : The synthesis involves multi-step protection/deprotection of hydroxyl groups and stereoselective acylation. For example, tert-butyldimethylsilyl (TBS) groups are used to protect reactive hydroxyls during benzoylation steps, while trifluoromethylsulfonyl (triflate) groups act as leaving agents for subsequent substitutions . Chromatography (SiO₂, 10–50% ethyl acetate in hexanes) is critical for isolating intermediates, with yields averaging 58% for key steps . Reaction monitoring via LRMS (e.g., ESI m/z 914.3 [M + H]⁺) ensures intermediate purity .
Q. How can researchers validate the purity and identity of this compound during synthesis?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is standard for purity assessment. For structural confirmation, high-resolution mass spectrometry (HRMS) and 2D NMR (¹H-¹³C HSQC, HMBC) are essential. The tert-butyl(dimethyl)silyl group’s characteristic singlet at δ ~0.1–0.3 ppm in ¹H NMR confirms protection status .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Use ATP-binding cassette (ABC) transporter inhibition assays (e.g., ABCB1/P-gp inhibition via calcein-AM retention in MDCK-MDR1 cells) . Cytotoxicity can be tested in cancer cell lines (e.g., A549, MCF-7) using MTT assays, with paclitaxel as a positive control .
Advanced Research Questions
Q. How do stereochemical variations in the benzamido-phenylpropanoyl side chain influence ABCB1 transporter binding affinity?
- Methodological Answer : Perform molecular docking using cryo-EM structures of ABCB1 (PDB: 6QEX, 7A6E) . Compare binding poses of the (2R,3S) configuration (as in the target compound) versus (2S,3R) analogs. Free energy perturbation (FEP) calculations or MM/GBSA scoring can quantify ΔΔG values for enantiomer selectivity .
Q. What analytical challenges arise in quantifying trace degradation products under accelerated stability conditions?
- Methodological Answer : Forced degradation studies (acid/base/oxidative stress) coupled with LC-MS/MS are critical. The trifluoromethylsulfonyloxy group is prone to hydrolysis, generating sulfonic acid derivatives. Use a C18 column with 0.1% formic acid in water/acetonitrile to resolve co-eluting peaks. Quantify degradants via external standardization (LOD < 0.1%) .
Q. How can enzyme-mediated prodrug activation be optimized for enhanced oral bioavailability?
- Methodological Answer : Design phosphate prodrugs (e.g., replacing the benzoate with a phosphoester). Assess enzymatic cleavage in simulated intestinal fluid (SIF) containing alkaline phosphatase. Monitor conversion kinetics via LC-MS and compare bioavailability in rodent models using AUC₀–24h calculations .
Q. What strategies mitigate epimerization risks during large-scale synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
